2-(di(1H-Indol-3-yl)methyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-22-12-6-3-9-17(22)23(18-13-24-20-10-4-1-7-15(18)20)19-14-25-21-11-5-2-8-16(19)21/h1-14,23-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICSEYOBOALHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=C3O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551442 | |
| Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-97-9 | |
| Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Di 1h Indol 3 Yl Methyl Phenol and Its Analogs
Catalytic Approaches to 2-(di(1H-Indol-3-yl)methyl)phenol Synthesis
The direct condensation of indole (B1671886) with salicylaldehyde (B1680747) is the most common pathway to synthesize the title compound. This reaction is typically facilitated by a catalyst to activate the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the indole ring. The choice of catalyst is crucial and defines the specific synthetic approach.
Lewis Acid Catalysis in Electrophilic Substitution Reactions
Lewis acid catalysis is a cornerstone for the synthesis of bis(indolyl)methanes (BIMs), including this compound. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the electron-rich C3 position of an indole molecule. The resulting intermediate, an indolylmethanol, is then protonated and eliminates a water molecule to form a highly reactive azafulvenium cation. This cation is rapidly trapped by a second indole molecule to yield the final bis(indolyl)methane product. jocpr.comresearchgate.net
A wide array of Lewis acids have been successfully employed for this transformation. Common examples include metal triflates like scandium(III) triflate (Sc(OTf)₃) and indium(III) triflate (In(OTf)₃), as well as metal halides such as indium(III) chloride (InCl₃), zinc(II) chloride (ZnCl₂), and copper(II) bromide (CuBr₂). jocpr.comresearchgate.netnih.gov The reactions are typically carried out in common organic solvents at room temperature or with gentle heating, often providing excellent yields in a short time. jocpr.com For instance, NiSO₄·6H₂O has been reported as an efficient, moisture-tolerant, and reusable Lewis acid catalyst for the synthesis of various BIMs from aldehydes and ketones. jocpr.com
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| NiSO₄·6H₂O | C₂H₅OH | Room Temp, 10-35 min | 88-95 | jocpr.com |
| In(OTf)₃ | Ionic Liquid | Room Temp, 10-15 min | 90-96 | researchgate.net |
| Sc(OTf)₃ | Acetonitrile (B52724) | Not Specified | High | nih.gov |
| Zr(IV)Chloride | Not Specified | Not Specified | High | jocpr.com |
| CuBr₂ | Not Specified | Not Specified | High | jocpr.com |
This table presents a selection of Lewis acid catalysts used for the synthesis of bis(indolyl)methanes, which is the parent structure of the title compound.
Organocatalytic Strategies for Bis(indolyl)methane Formation
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. These methods utilize small, metal-free organic molecules to catalyze reactions, often under mild and green conditions. For the synthesis of this compound and its analogs, various organocatalysts have been shown to be effective. These catalysts typically function by activating the aldehyde through hydrogen bonding, similar to the role of Lewis acids but without involving metals. acs.orgnih.gov
Taurine (2-aminoethanesulfonic acid), for example, has been used as an efficient, inexpensive, and biodegradable catalyst for BIM synthesis in water, often accelerated by sonication. acs.orgnih.gov Other green catalysts like citric acid, salicylic (B10762653) acid, and squaric acid have also been employed, promoting the reaction in aqueous media or under solvent-free conditions. orientjchem.orgnih.gov The proposed mechanism involves the organocatalyst activating the aldehyde, which then undergoes an addition reaction with one indole molecule. Subsequent dehydration and reaction with a second indole molecule yield the desired product. nih.gov Thiourea-based organocatalysts have also been investigated for the asymmetric Friedel-Crafts alkylation of indoles, offering a pathway to chiral BIM derivatives. mostwiedzy.pl
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Taurine | Water | Sonication, 15-25 min | 82-90 | acs.orgnih.gov |
| Salicylic Acid | Aqueous Ethanol (B145695) | Room Temp, Swirling | High | orientjchem.org |
| Citric Acid | Glycerine | Microwave (180W), 3 min | Good-Excellent | orientjchem.org |
| Squaric Acid | Water | Room Temp | Good | orientjchem.org |
| Lemon Juice | Aqueous Ethanol | Ultrasound | Outstanding | orientjchem.org |
This table showcases various organocatalysts and green media for the synthesis of bis(indolyl)methanes.
Heterogeneous Catalysis in Condensed-Phase and Solvent-Free Syntheses
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including simple recovery by filtration, potential for reuse, and reduced contamination of the product. These benefits are particularly pronounced in condensed-phase (solvent-free) syntheses, which align with the principles of green chemistry by minimizing solvent waste. core.ac.uk
Several solid acid catalysts have been successfully applied to the synthesis of this compound and related compounds. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been used as an effective and reusable catalyst. core.ac.uk Other examples include polymer-supported dichlorophosphate (B8581778) (PEG-OPOCl₂), which acts as an efficient catalyst under solvent-free conditions at room temperature, and inorganic solid acids like Fe⁺³-montmorillonite K10 clay and sulfated zirconia (SO₄²⁻/ZrO₂). nih.govresearchgate.net These solid catalysts provide an acidic surface that activates the aldehyde for the electrophilic substitution reaction with indole, leading to high yields of the desired bis(indolyl)methanes. researchgate.net Cellulose Sulfuric Acid (CSA) and Indion Ina 225H resin are other examples of solid, reusable catalysts that facilitate the reaction under solvent-free conditions. openmedicinalchemistryjournal.com
| Catalyst | Conditions | Yield (%) | Reusability | Reference |
| Amberlyst-15 | 65°C, THF | ~87 | Yes | core.ac.uk |
| PEG-OPOCl₂ | Room Temp, Solvent-free | 95 | Yes | nih.gov |
| Fe⁺³-montmorillonite K10 | Mild Temp | Excellent | Yes | researchgate.net |
| Cellulose Sulfuric Acid | Solvent-free | High | At least 2 cycles | openmedicinalchemistryjournal.com |
| Indion Ina 225H Resin | Solvent-free | High | 5 cycles | openmedicinalchemistryjournal.com |
This table highlights representative heterogeneous catalysts for bis(indolyl)methane synthesis, emphasizing their reusability.
Multi-Step Organic Reaction Sequences for this compound
While direct condensation is common, multi-step sequences can be employed, particularly for the synthesis of complex analogs of this compound where specific functional groups need to be introduced or protected. These sequences involve the initial preparation of indole precursors followed by the key condensation step.
Indole Derivative Precursor Preparation
The synthesis of analogs of the title compound often requires indole precursors with substituents on the benzene (B151609) or pyrrole (B145914) ring. The preparation of these precursors is a fundamental aspect of indole chemistry. Several classic named reactions are employed for this purpose.
The Fischer indole synthesis is one of the most widely used methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. rsc.org This method allows for a wide variety of substituted indoles to be prepared by simply changing the substituents on the phenylhydrazine or carbonyl compound. rsc.org Other important methods include the Japp-Klingemann reaction , which uses diazonium salts and β-keto acids or esters, and the Nenitzescu indole synthesis , which prepares 5-hydroxyindole (B134679) derivatives from benzoquinones and β-enamino esters. rsc.orgchemicalbook.com These synthetic routes provide the necessary building blocks for creating a diverse library of bis(indolyl)methane analogs. For example, N-substituted indoles can be prepared to modify the properties of the final compound. nih.govrsc.org
Condensation Reactions with Carbonyl Compounds
The crucial step in forming the this compound structure is the condensation reaction between two equivalents of an indole precursor and one equivalent of a carbonyl compound, specifically salicylaldehyde (2-hydroxybenzaldehyde) for the title molecule. researchgate.netevitachem.com As detailed previously, this reaction is an electrophilic aromatic substitution catalyzed by an acid.
The reaction proceeds through the formation of an indolylmethanol intermediate, which is generated from the attack of the first indole molecule on the activated carbonyl carbon of salicylaldehyde. researchgate.net This intermediate is unstable in the acidic medium and readily loses a molecule of water to form a resonance-stabilized electrophilic intermediate (an azafulvenium ion). This electrophile is then attacked at the C3 position by a second molecule of indole, leading to the formation of the C-C bond that completes the bis(indolyl)methane framework. jocpr.comresearchgate.net The reaction is highly regioselective for the C3 position of indole due to its high nucleophilicity. The reaction of indole with various aldehydes in the presence of a catalyst like glacial acetic acid or a Lewis acid is a well-established, high-yield method for obtaining these structures. researchgate.net
Functional Group Interconversions Leading to Phenolic Moieties
The creation of the phenolic hydroxyl group in "this compound" and related compounds can be achieved through functional group interconversion (FGI). This synthetic strategy involves modifying a functional group on a precursor molecule to yield the desired phenolic moiety.
A prevalent method for this conversion is the cleavage of a methyl ether. The methoxy (B1213986) group (-OCH₃) serves as a common precursor to the phenolic hydroxyl group. Reagents such as boron tribromide (BBr₃) are effective for this demethylation process, typically conducted in an inert solvent like dichloromethane (B109758) at reduced temperatures to manage reactivity.
Another FGI approach is the transformation of an amino group (-NH₂) into a hydroxyl group. This is accomplished via a diazotization-hydrolysis sequence. The amino group is first converted to a diazonium salt using nitrous acid, which is then hydrolyzed by heating in an aqueous acid solution to produce the phenol (B47542).
Furthermore, the Baeyer-Villiger oxidation offers a pathway to phenols from aryl ketones. This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom, forming an ester that is subsequently hydrolyzed to the phenol. The success of this method is often dependent on the electronic properties of the substituents on the aromatic ring.
A recent iodine-catalyzed C3-arylation of indoles with cyclohexanones has been developed to selectively synthesize 2-(indol-3-yl)phenols. researchgate.net This one-pot cascade reaction involves dehydration condensation, selective oxygenation, dehydrogenation, and aromatization under transition-metal-free conditions, with dimethyl sulfoxide (B87167) (DMSO) acting as the source of the oxygen atom for the phenolic hydroxyl group. researchgate.net
Regioselectivity and Yield Optimization in this compound Synthesis
The synthesis of "this compound" primarily occurs through an electrophilic substitution reaction between indole and an aldehyde, most commonly salicylaldehyde. A crucial factor in this synthesis is controlling the regioselectivity. Indole's electron-rich nature favors electrophilic attack at the C3 position, leading to the formation of the di(1H-indol-3-yl)methyl structure. rsc.org
Acid catalysts are typically employed to activate the aldehyde for nucleophilic attack by the indole. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride) have been utilized to optimize yields and minimize byproducts. rsc.org The choice of catalyst can significantly impact reaction efficiency.
Optimizing the yield requires careful control of several parameters. A 2:1 molar ratio of indole to salicylaldehyde is commonly used to ensure the complete reaction of the aldehyde. The solvent also plays a key role, with polar solvents like acetonitrile or even water being used to facilitate a homogeneous reaction mixture. rsc.org Reaction temperature and time are also critical; while some syntheses proceed at room temperature, others may require heating, which must be carefully monitored to prevent degradation. orientjchem.org
Recent research has explored various catalytic systems to improve yields. For instance, a Lewis acid–surfactant–SiO₂ catalyst has been used for the synthesis of bis(indolyl)methanes under dry grinding conditions, offering an efficient and environmentally friendly approach. rsc.org Additionally, microflow technology has been developed for the rapid generation and substitution of (1H-indol-3-yl)methyl electrophiles, allowing for high yields of C3-substituted indoles even with unstable intermediates. nih.gov
Table 1: Catalyst and Yield Data for the Synthesis of this compound and Analogs
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Acetonitrile | Room Temperature | High | researchgate.net |
| Iodine | Solvent-free | Room Temperature | High | researchgate.net |
| Poly(4-vinylpyridinium)hydrogen sulfate | Water | Room Temperature | High | researchgate.net |
| Ammonium (B1175870) niobium oxalate (B1200264) | Water/Glycerol | 50-110 °C | Good to Excellent | rsc.org |
| Cellulose Supported Sulfanilic Acid | Solvent-free | Not specified | Not specified | ijsrst.com |
Green Chemistry Principles and Sustainable Pathways in Synthesis
The application of green chemistry principles to the synthesis of "this compound" aims to reduce the environmental impact of the process. A key focus is the use of environmentally benign solvents, with water being an excellent choice due to its non-toxic and non-flammable properties. rsc.org The use of catalysts in aqueous media, such as ammonium niobium oxalate or sulfamic acid, provides sustainable and efficient synthetic routes. rsc.orgnih.gov
Catalysis is a cornerstone of green chemistry, promoting reaction efficiency and minimizing waste. The development of recyclable heterogeneous catalysts, such as cellulose-supported sulfanilic acid, offers a more sustainable alternative to homogeneous catalysts. ijsrst.com These solid acid catalysts are often inexpensive, non-toxic, and can be easily separated and reused. ijsrst.com
Solvent-free, or neat, reaction conditions represent another significant green synthetic strategy. orientjchem.org By eliminating the solvent, this approach reduces waste and simplifies product purification. The synthesis of bis(indolyl)methanes has been successfully achieved under solvent-free conditions, often facilitated by grinding or microwave irradiation. rsc.orgorientjchem.org For example, the use of a Lewis acid-surfactant-SiO₂ catalyst under dry grinding conditions provides an efficient and environmentally friendly method. rsc.org Furthermore, a metal catalyst-free synthesis using lithium tert-butoxide in air has been developed, highlighting the potential for even more sustainable pathways. rsc.org
Chemical Reactivity and Mechanistic Insights of 2 Di 1h Indol 3 Yl Methyl Phenol
Acid-Base Properties and Proton Transfer Mechanisms of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a defining feature of 2-(di(1H-indol-3-yl)methyl)phenol, granting it acidic properties. The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. For the parent phenol molecule, the pKa is approximately 10.00. chemguide.co.uk The stability of the phenoxide ion is enhanced by the delocalization of the negative charge into the aromatic ring. chemguide.co.uk
Proton transfer from the phenolic hydroxyl group is a fundamental acid-base reaction. This process can be facilitated by a "proton shuttle" mechanism, where a solvent molecule or another base accepts the proton, followed by its transfer to another site. masterorganicchemistry.com This two-step process of deprotonation and subsequent protonation is a common mechanism for moving a proton within a molecular system. masterorganicchemistry.com Intramolecular proton transfer, while less common, could be possible if a stable five- or six-membered transition state can be formed, for instance, involving one of the indole (B1671886) nitrogen atoms. masterorganicchemistry.com
Nucleophilic Characteristics and Reaction Pathways Involving Indole Nitrogen Atoms
The indole nucleus is an electron-rich heterocycle and exhibits characteristic nucleophilic properties. mdpi.com While the C3 position is the most nucleophilic and reactive site in an unsubstituted indole, the nitrogen atom also possesses a lone pair of electrons and can participate in reactions, particularly after deprotonation. nih.gov
In the this compound scaffold, the C3 positions of both indole rings are substituted. However, the indole nitrogen atoms (N-H) retain their potential for reactivity. The N-H proton is weakly acidic and can be removed by a strong base. The resulting indolide anion is a potent nucleophile.
Reaction pathways involving the indole nitrogen can include:
N-Alkylation and N-Arylation: In the presence of a suitable base, the nitrogen can be deprotonated and subsequently react with electrophiles like alkyl or aryl halides.
N-Acylation: Reaction with acylating agents, such as benzoyl chloride, can lead to the formation of N-acyl derivatives. nih.gov
Directed Metallation: The N-H group can direct metallating agents (like organolithium reagents) to deprotonate the C2 position, creating a nucleophilic center for further functionalization.
Oxidative Transformation Pathways of the Phenolic Moiety to Quinone Derivatives
Phenols can be oxidized to form quinones or related species. The phenolic moiety in this compound is susceptible to oxidation, which could proceed through pathways analogous to those observed for other substituted phenols. A key transformation involves the formation of a quinone methide. It has been shown that o-hydroxybenzyl alcohols can thermally generate o-methylenequinones (quinone methides), which then react with nucleophiles like indole. researchgate.net
This suggests a plausible oxidative pathway for this compound, which can be viewed as a substituted o-hydroxybenzyl alcohol derivative. Oxidation could lead to the formation of an o-quinone methide intermediate. This highly reactive species could then undergo further transformations, such as polymerization or reaction with other nucleophiles present in the system. The oxidation of dihydroxyindole derivatives is known to proceed through semiquinone radicals to yield corresponding quinone methides. nih.gov This provides a model for the potential radical-mediated oxidation of the phenolic ring in the title compound.
Electrochemical Behavior of this compound
The electrochemical properties of this molecule are of interest due to the presence of multiple redox-active sites: the phenol and the two indole rings. Studies on similar donor-acceptor indole derivatives have shown that they can undergo irreversible one-electron oxidation. researchgate.net The electrochemical behavior is critical for applications in materials science, such as in energy storage devices. researchgate.net
One-Electron Oxidation Mechanisms
One-electron oxidation is a common pathway for electron-rich aromatic compounds. For this compound, oxidation would likely involve the removal of an electron from either the phenol or one of the indole rings, whichever has the lower oxidation potential. This process generates a radical cation intermediate. auburn.edu
Phenolic Oxidation: Oxidation of the phenol moiety would initially form a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
Indole Oxidation: The electron-rich indole ring is also a prime candidate for oxidation, forming an indole radical cation. mdpi.com
Studies on the one-electron oxidation of substituted dihydroxyindoles have shown the formation of protonated indole semiquinone radicals. nih.gov These transient radical species are key intermediates that subsequently decay. nih.govauburn.edu The specific pathway and the stability of the resulting radical cation for this compound would depend on the reaction conditions, such as pH and the solvent used.
Influence of Substituent Electronic Properties on Redox Potentials
The redox potentials of the molecule are significantly influenced by the electronic nature of its constituent parts. The interplay between the electron-donating phenol and the electron-rich indole systems governs the ease of oxidation and reduction.
The effect of substituents on redox potentials is a well-established principle. researchgate.net
Electron-donating groups (EDGs) generally lower the oxidation potential (make it easier to oxidize) by stabilizing the resulting cation.
Electron-withdrawing groups (EWGs) increase the oxidation potential (make it harder to oxidize) and lower the reduction potential (make it easier to reduce). nih.gov
In this compound, the phenolic hydroxyl group and the indole rings are generally considered electron-donating. Modifying these rings with further substituents would predictably alter the redox potentials. For example, adding an electron-withdrawing group like a nitro or cyano group to the phenolic or indole rings would be expected to increase the molecule's oxidation potential. Conversely, adding electron-donating groups like methoxy (B1213986) or alkyl groups would lower it. This principle allows for the fine-tuning of the electrochemical properties for specific applications. researchgate.netnih.gov
Table 1: Predicted Effect of Substituents on Redox Potential
| Substituent Position | Substituent Type | Expected Effect on Oxidation Potential |
|---|---|---|
| Phenolic Ring | Electron-Donating (e.g., -OCH₃) | Decrease |
| Phenolic Ring | Electron-Withdrawing (e.g., -NO₂) | Increase |
| Indole Rings | Electron-Donating (e.g., -CH₃) | Decrease |
General Reaction Profiles of Bis(indolyl)methane Scaffolds
Bis(indolyl)methanes (BIMs) are a significant class of compounds, and their general reactivity is well-documented. researchgate.netnih.gov The most common method for synthesizing BIMs is the electrophilic substitution reaction of two equivalents of indole with an aldehyde or ketone. acs.orgresearchgate.netacs.org
The generally accepted mechanism for this reaction involves the following steps:
Activation of the Carbonyl: The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group of the aldehyde, making it more electrophilic. acs.orgmdpi.com
First Nucleophilic Attack: An indole molecule, acting as a nucleophile at its C3 position, attacks the activated carbonyl carbon. acs.org
Dehydration: The resulting intermediate alcohol undergoes dehydration (elimination of a water molecule) to form a stabilized carbocationic intermediate. acs.org
Second Nucleophilic Attack: A second molecule of indole attacks this electrophilic intermediate. acs.org
Aromatization: A final deprotonation step re-establishes the aromaticity of the indole ring, yielding the final bis(indolyl)methane product. acs.org
This versatile reaction profile allows for the synthesis of a wide variety of symmetrically and asymmetrically substituted BIMs by using different indoles and carbonyl compounds. researchgate.net The reaction conditions can be tuned using various catalysts, including traditional acids, ionic liquids, and heterogeneous catalysts, often under environmentally benign or "green" conditions. nih.govnih.gov
Theoretical and Computational Investigations of 2 Di 1h Indol 3 Yl Methyl Phenol
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the molecular structure and conformational properties of complex organic molecules like 2-(di(1H-indol-3-yl)methyl)phenol. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(2df,2p)), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. ijaemr.comresearchgate.net
Conformational analysis, also performed using DFT, identifies the most stable conformers (isomers that can be interconverted by rotation about single bonds) of the molecule. By calculating the relative energies of different conformers, researchers can predict the most likely three-dimensional structure of the molecule under given conditions. This information is vital for understanding its chemical behavior and biological activity.
Table 1: Representative Bond Lengths and Angles from DFT Calculations
This table is illustrative and presents typical data obtained from DFT studies on similar molecules. Actual values for this compound would require specific calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2df,2p)) |
| Bond Length | C-C (indole) | ~1.40 Å |
| C-N (indole) | ~1.38 Å | |
| C-C (bridge) | ~1.54 Å | |
| C-O (phenol) | ~1.36 Å | |
| Bond Angle | C-N-C (indole) | ~108° |
| C-C-C (bridge) | ~112° | |
| Dihedral Angle | Indole-Bridge-Indole | Varies with conformation |
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties
The electronic properties of this compound are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. ijaemr.comnih.gov
A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more chemically reactive. ijaemr.comnih.gov In donor-π-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. For this compound, the indole (B1671886) rings and the hydroxyl group of the phenol (B47542) can act as electron donors.
DFT calculations are employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netnih.gov This analysis helps in understanding charge transfer characteristics within the molecule. For instance, studies on other indole derivatives have shown that the introduction of electron-withdrawing groups can lower the HOMO-LUMO gap. researchgate.net
Table 2: Frontier Molecular Orbital Properties
This table presents typical data obtained from DFT calculations on related molecules. Specific values for this compound would require dedicated computational studies.
| Property | Value |
| HOMO Energy | Typically in the range of -5 to -6 eV |
| LUMO Energy | Typically in the range of -1 to -2 eV |
| HOMO-LUMO Gap (ΔE) | Typically in the range of 3 to 5 eV |
The HOMO-LUMO gap is a key factor in determining the molecule's electronic absorption spectra. A smaller gap corresponds to absorption at longer wavelengths. researchgate.net
Computational Prediction of Molecular Interaction Mechanisms (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. benthamdirect.com
In the context of bis(indolyl)methane derivatives, molecular docking studies have been performed to investigate their potential as antimicrobial or anticancer agents. benthamdirect.comnih.gov For example, a study on various BIMs showed that they could act as potent antimicrobial agents by inhibiting the enzyme 2,2-dialkylglycine decarboxylase. benthamdirect.com The docking analysis identified key amino acid residues in the enzyme's active site that interact with the BIM derivatives, such as through pi-cation, pi-sigma, and pi-pi stacking interactions. benthamdirect.com
Similarly, in silico analysis of other BIMs suggested their potential to bind to the motor domain of mitotic kinesin Eg5, an important target for cancer therapy. nih.gov The docking studies revealed that these compounds could bind to an allosteric pocket of the enzyme, suggesting a mechanism of inhibition. nih.gov These computational predictions are invaluable for guiding the synthesis and biological evaluation of new, more potent analogues.
Structure-Reactivity Relationship Elucidations through Theoretical Modeling
Theoretical modeling plays a crucial role in elucidating structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, researchers can understand how specific functional groups influence the molecule's reactivity.
For instance, the reactivity of the indole nucleus is a key aspect. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. nih.gov Theoretical models can predict the most likely sites for such reactions by analyzing the distribution of electron density and the energies of different reactive intermediates.
Furthermore, the stability of intermediates, such as the (1H-indol-3-yl)methyl electrophile, is a critical factor in the synthesis of these compounds. nih.gov Computational studies can provide insights into the factors that stabilize or destabilize these reactive species, thereby aiding in the development of more efficient synthetic routes. nih.gov
The analysis of global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, can also provide a quantitative measure of the molecule's reactivity. nih.gov These descriptors help in comparing the reactivity of different derivatives and in designing molecules with desired reactivity profiles.
Advanced Spectroscopic and Analytical Characterization Techniques Applied to 2 Di 1h Indol 3 Yl Methyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons.
For 2-(di(1H-indol-3-yl)methyl)phenol, the spectrum is expected to show distinct signals for the indole (B1671886) N-H protons, the aromatic protons of the two indole rings and the phenol (B47542) ring, the single methine proton (the bridge between the rings), and the phenolic O-H proton. msu.edu The N-H and O-H protons often appear as broad singlets, and their chemical shifts can be concentration-dependent. msu.edu The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the overlapping signals of the 12 aromatic protons from the three rings. The unique methine proton would appear as a sharp singlet.
Table 1: Expected ¹H NMR Data for this compound based on its structural isomer.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Indole N-H | ~10.8 | Broad Singlet | Two protons, may exchange with D₂O. |
| Phenol O-H | ~9.2 | Broad Singlet | One proton, position can vary. |
| Aromatic C-H | 6.6 - 7.6 | Multiplet | Twelve protons from indole and phenol rings. |
| Methine C-H | ~5.8 | Singlet | One proton, connecting the three rings. |
| Data interpreted from spectral information for the structural isomer 4-(di(1H-indol-3-yl)methyl)phenol. scielo.br |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Generally, proton-decoupled spectra are used, where each signal corresponds to a unique carbon atom or a group of equivalent carbons. udel.eduoregonstate.edu The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. oregonstate.edu
The spectrum of this compound would display signals for the methine carbon, the various sp² hybridized carbons of the aromatic rings, and the carbon atoms of the indole rings. Carbons attached to heteroatoms (oxygen and nitrogen) are typically shifted downfield. oregonstate.edu Due to the molecule's asymmetry, a total of 15 distinct signals would be expected in the aromatic/olefinic region, plus one signal for the aliphatic methine carbon.
Table 2: Expected ¹³C NMR Data for this compound based on its structural isomer.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Phenolic C-O | ~154 | Carbon bearing the hydroxyl group. |
| Aromatic/Indole C | 111 - 144 | Complex region with multiple signals for the 14 aromatic carbons. |
| Indole C-N | ~127 | Quaternary carbons adjacent to nitrogen in the indole rings. |
| Indole C3 | ~119 | Quaternary carbons at the point of attachment to the methine bridge. |
| Methine C-H | ~40 | The single sp³ hybridized carbon. |
| Data interpreted from spectral information for the structural isomer 4-(di(1H-indol-3-yl)methyl)phenol. scielo.br |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Specific chemical bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies. vscht.czupi.edu An FT-IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹).
The key functional groups in this compound are the phenol O-H group, the indole N-H group, aromatic C-H bonds, and the C=C bonds of the aromatic systems. The O-H and N-H stretching vibrations are particularly diagnostic, typically appearing as broad and sharp bands, respectively, in the region above 3000 cm⁻¹. upi.edu
Table 3: Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenol O-H | Stretch | ~3550 - 3200 | Strong, Broad |
| Indole N-H | Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H | Stretch | ~3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | ~2960 - 2850 | Medium to Weak |
| Aromatic C=C | Stretch | ~1600 and ~1450 | Medium to Strong |
| C-O | Stretch | ~1260 - 1170 | Strong |
| Data interpreted from general IR correlation tables and spectral data for a structural isomer. scielo.brvscht.czupi.edu |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the molecular weight of a compound with extremely high accuracy, allowing for the confirmation of its molecular formula. uni-saarland.de
For this compound (C₂₃H₁₈N₂O), the molecular weight is 338.1419 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass would be compared to the calculated theoretical value to confirm the elemental composition. Fragmentation patterns, which result from the breakdown of the molecular ion, can provide further structural clues. uni-saarland.de
Table 4: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Analysis Purpose |
| [C₂₃H₁₉N₂O]⁺ ([M+H]⁺) | 339.1492 | Confirms the molecular formula and molecular weight. |
| Calculated value based on the molecular formula. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the chromophores (light-absorbing groups) within the molecule.
The structure of this compound contains multiple chromophores: the two indole ring systems and the phenol ring. These aromatic systems contain delocalized π-electrons, which can undergo π → π* transitions upon absorption of UV light. It is expected that the UV-Vis spectrum would show strong absorption bands in the ultraviolet region, likely between 200 and 400 nm, characteristic of these conjugated aromatic systems.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. aurora-instr.com The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and stoichiometric composition.
For a pure sample of this compound with the molecular formula C₂₃H₁₈N₂O, the theoretical elemental composition can be calculated precisely.
Table 5: Theoretical Elemental Composition of this compound.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 81.63 |
| Hydrogen | H | 5.36 |
| Nitrogen | N | 8.28 |
| Oxygen | O | 4.73 |
| Calculated based on the molecular formula C₂₃H₁₈N₂O and atomic weights. |
Thermal Analysis Techniques for Material Stability Research (e.g., Differential Scanning Calorimetry/Thermogravimetric Analysis)
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the thermal analysis of this compound using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). While these methods are crucial for evaluating the material stability, melting point, decomposition temperature, and other thermal properties of chemical compounds, it appears that dedicated research on the thermal behavior of this specific molecule has not been published or is not readily accessible in the public domain.
Thermal analysis is a cornerstone of materials science, providing critical data for understanding the stability and potential applications of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, revealing information about decomposition patterns and thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which is used to determine melting points, glass transitions, and other phase changes.
Although data for the target compound is unavailable, research on other substituted bis(indolyl)methane derivatives often includes such characterization to establish their thermal limits for various applications, from medicinal chemistry to materials science. The lack of this information for this compound represents a gap in the full characterization of this compound and an opportunity for future research.
Without experimental data, any discussion on the thermal properties of this compound would be purely speculative. Further investigation is required to determine its thermal stability profile.
Exploration of Research Applications and Functional Potentials of 2 Di 1h Indol 3 Yl Methyl Phenol
Applications in Energy Storage Systems
The quest for sustainable and efficient energy storage solutions has led researchers to investigate organic electrode materials. 2-(di(1H-Indol-3-yl)methyl)phenol, also referred to as b-IMP in some literature, has been identified as a promising candidate in this domain. uminho.ptresearchgate.net
Cathode Material Development for Aqueous Rechargeable Lithium-Ion Batteries
A significant application of this compound is its use as a cathode material in aqueous rechargeable lithium-ion batteries (ARLIBs). uminho.ptresearchgate.net Research has demonstrated its successful employment in an ARLIB system, highlighting a novel approach to energy storage that emphasizes environmental sustainability and safety. uminho.pt In one study, an ARLIB was constructed using 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP) as the cathode material and lithiated quinizarin (B34044) (Li-QZ) as the anode, with a saturated Li2SO4 solution serving as the supporting electrolyte. uminho.ptresearchgate.net This configuration yielded a cell with excellent cyclability and reversible electrochemical properties. uminho.ptresearchgate.net
A full cell configuration using a lithiated diazoaminobenzene/CNTs-COOH (dLiDAAB) anode and a 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP) cathode delivered a notable discharge capacity. researchgate.net The electrochemical activities of these organic redox-active materials were investigated using methods such as cyclic voltammetry, galvanostatic charge-potential limit, and potentiostatic electrochemical impedance spectroscopy. uminho.pt
Evaluation in Organic Active Material Electrodes
The evaluation of this compound extends to its broader use in organic active material electrodes. uminho.ptresearchgate.net The compound's performance in a full cell battery setup underscores its potential as a viable organic electrode material. uminho.pt In a specific cell system, b-IMP was paired with a lithiated quinizarin anode, demonstrating a cell voltage of 0.7 V. uminho.pt Another configuration with a dLiDAAB anode in a saturated Li2SO4 electrolyte operated within a potential window of -0.2 V to 1.2 V. researchgate.net The addition of carboxy-functionalized carbon nanotubes (CNTs-COOH) was found to enhance the electroactivity of the active species. researchgate.net
| Battery Performance of this compound (b-IMP) based ARLIB | |
| Full Cell Configuration | dLiDAAB |
| Discharge Capacity | 81.99 mAh g⁻¹ researchgate.net |
| Potential Window | -0.2 V to 1.2 V researchgate.net |
| Columbic Efficiency (with CNTs-COOH) | 96.95% uminho.pt |
Potential in Optoelectronic Devices: Dye-Sensitized Solar Cells (as donor-acceptor molecules)
Indole (B1671886) derivatives are recognized for their potential in optoelectronic applications, particularly as components of donor-acceptor molecules in dye-sensitized solar cells (DSSCs). The indole moiety can act as an effective electron donor. However, based on the available research, there is no specific information detailing the application of this compound in this capacity. While the broader class of bis(indolyl)methanes has been studied for their photophysical properties, the direct use of this specific phenol (B47542) derivative in DSSCs is not documented in the provided search results.
Advanced Materials Science Applications
The structural features of this compound suggest its potential as a building block in materials science. chemscene.com Bis(indolyl)methanes are known to be versatile scaffolds for the creation of more complex molecules and materials. researchgate.net
Integration into Polymer Matrices
The integration of functional molecules into polymer matrices is a common strategy for developing advanced materials. While derivatives of indole have been investigated for their ability to be polymerized or to functionalize polymers, there is no specific information in the search results about the integration of this compound into polymer matrices. Research on other indole-containing compounds suggests that the N-H group of the indole ring can be a site for polymerization or grafting onto polymer backbones, but this has not been explicitly demonstrated for the title compound.
Development of Materials with Specific Chemical Functionalities
The development of materials with tailored chemical functionalities is a cornerstone of modern materials science. The this compound molecule possesses distinct functional groups—the phenol hydroxyl group and the indole N-H protons—that could, in principle, be modified to impart specific properties to a material. For instance, the phenol group can undergo reactions typical of phenols, while the indole rings can be functionalized. However, the available research does not provide specific examples of materials developed from this compound with targeted chemical functionalities. The broader class of bis(indolyl)methanes has been explored for creating chemosensors, but specific applications of this phenol derivative are not detailed.
Biochemical Research Utility
The unique structure of this compound, featuring two indole moieties linked to a phenol group, makes it a valuable tool in biochemical research. Its applications range from serving as a scaffold in synthesizing more complex molecules to its use in various assays to probe biological systems.
Application in Proteomics and Biochemical Assays
While specific high-throughput proteomics studies centered solely on this compound are not extensively documented, the broader class of indole derivatives is frequently employed in biochemical assays. These compounds are known to interact with a wide array of proteins, making them useful as probes. For instance, indole analogs have been used to study enzyme kinetics and inhibition. The phenolic hydroxyl group and the indole nitrogen atoms of this compound can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. This characteristic allows it to be used in assays designed to identify molecules that modulate protein function.
Derivatives of indole are often evaluated for their inhibitory effects in various assays. For example, related indole compounds have been tested for their ability to inhibit enzymes like lipoxygenase and for their radical scavenging properties in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govnih.gov
Investigations into Biological Target Interactions (e.g., Protein Binding Affinity)
The biological activity of this compound is intrinsically linked to its ability to interact with biological targets. Molecular docking studies on structurally related indole derivatives have been conducted to predict and understand these interactions. For example, research on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives included molecular docking to investigate their binding to bacterial proteins, providing insights into their antibacterial mechanism. nih.gov
Similarly, studies on other indole derivatives have explored their binding affinity for receptors implicated in inflammatory responses. Derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) were synthesized and evaluated for their ability to modulate the interaction between interleukin-1 beta (IL-1β) and its receptor (IL-1R1), a key pathway in inflammation. mdpi.com These studies suggest that the indole scaffold can serve as a basis for developing molecules with specific protein binding affinities. The binding interactions of these related compounds often involve hydrogen bonds and hydrophobic interactions, which would also be characteristic of this compound's interactions.
| Compound Class | Biological Target | Type of Interaction Studied | Reference |
| Indolylquinazolinones | Bacterial RSH proteins | Molecular Docking | nih.gov |
| DPIE Derivatives | IL-1 Receptor (IL-1R1) | Binding Affinity Modulation | mdpi.com |
Mechanisms of Biological Activity (excluding clinical data)
The functional potential of this compound is rooted in several mechanisms of biological activity that have been observed in cellular and non-cellular models, primarily focusing on its antioxidant, pro-apoptotic, and neuroprotective capabilities.
Free Radical Scavenging and Antioxidant Mechanisms
The phenolic and indole moieties of this compound confer significant antioxidant potential. The phenol group can donate a hydrogen atom to neutralize free radicals, while the indole nucleus is also known for its electron-donating and radical-scavenging properties.
Studies on structurally similar indole analogs have demonstrated potent antioxidant activity. A synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was shown to effectively scavenge free radicals and inhibit the generation of reactive oxygen species (ROS) in cellular models. nih.gov It also inhibited lipid peroxidation. nih.gov Another study on substituted 2-phenyl-1H-indoles reported significant antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, with efficacy comparable to the well-known antioxidant melatonin. nih.gov These findings strongly suggest that this compound likely exerts its own antioxidant effects through similar free radical scavenging mechanisms.
| Antioxidant Assay | Activity of Related Indole Compounds | Reference |
| Free Radical Scavenging | HMPH demonstrated significant scavenging activity. | nih.gov |
| ROS Generation Inhibition | HMPH inhibited LPS-induced ROS in RAW-264.7 cells. | nih.gov |
| Lipid Peroxidation Inhibition | HMPH showed an IC50 of 135 ± 9 μM. | nih.gov |
| DPPH Scavenging | 6-fluoro analogue of 2-(4-aminophenyl)indole showed 80% inhibition at 1mM. | nih.gov |
| Superoxide Radical Scavenging | 6-fluoro analogue of 2-(4-aminophenyl)indole showed 81% inhibition at 1mM. | nih.gov |
Apoptosis Induction in Cellular Models
The anticancer potential noted for many indole derivatives often stems from their ability to induce apoptosis, or programmed cell death, in cancer cells. evitachem.com While direct studies on this compound are limited, the general class of bis(indolyl)methanes has been investigated for cytotoxic and pro-apoptotic effects.
For instance, research on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share the core indole structure, revealed that they induce apoptosis in a dose-dependent manner in various cancer cell lines. rsc.org The mechanism often involves arresting the cell cycle, typically at the G2/M phase, and inhibiting crucial cellular processes like tubulin polymerization. rsc.org Given that this compound is a known building block for more complex indole derivatives with anticancer properties, it is plausible that it shares a fundamental capacity to influence apoptotic pathways. evitachem.com
Influence on Neurotransmitter Systems and Neuroprotection Pathways
Indole-containing compounds are structurally related to key neurotransmitters like serotonin (B10506) and have been a focus of neuropharmacological research. Certain indole derivatives have been found to modulate neurotransmitter systems. A series of 3-substituted-1,3-dihydro-1-phenyl-2H-indol-2-ones were synthesized and found to enhance the stimulus-induced release of the neurotransmitter acetylcholine (B1216132) (AcCh). nih.gov This action is considered potentially beneficial for cognitive disorders where acetylcholine levels are diminished. nih.gov
The neuroprotective potential of indole derivatives is often linked to their antioxidant properties, which can mitigate oxidative stress—a key factor in neurodegenerative diseases. By scavenging free radicals and reducing oxidative damage, compounds like this compound could theoretically contribute to protecting neuronal cells. An indole-hydrazide derivative demonstrated protective effects against cisplatin-induced organ damage by reversing oxidative stress markers and reducing inflammatory cytokines. researchgate.net This dual anti-inflammatory and antioxidant action is a hallmark of many neuroprotective pathways.
Modulation of DNA Topoisomerase and Protein Kinase Activity (in the context of bis-indole scaffolds)
The bis-indole scaffold, characterized by two indole rings linked by a methylene (B1212753) group, is a core structure in a class of compounds known as bis(indolyl)methanes or diindolylmethanes (DIMs). This structural motif is the foundation for numerous synthetic derivatives, including this compound, and is recognized for its significant biological activities. nih.gov The parent compound, 3,3'-diindolylmethane (B526164), is a natural product derived from the digestion of indole-3-carbinol, a component of cruciferous vegetables. wikipedia.org Researchers have extensively investigated DIM and its analogues for their potential as anti-tumor agents, which is often linked to their ability to modulate key cellular enzymes like DNA topoisomerases and protein kinases. nih.govnih.gov
DNA Topoisomerase Modulation
DNA topoisomerases are crucial enzymes that regulate the topology of DNA, making them vital targets in cancer therapy. nih.govnih.gov While direct studies on this compound's effect on topoisomerases are not prominent in the literature, the broader class of indole derivatives has shown activity. For instance, indolocarbazoles, which are structurally related to bis-indoles, are known to target DNA topoisomerase I. nih.gov Furthermore, other research has identified dual inhibitors based on different scaffolds that target both human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), highlighting the potential of targeting topoisomerases in cancer treatment. nih.gov
Bis-netropsins, which are DNA minor groove binders, act as catalytic inhibitors of human DNA topoisomerase I. nih.gov Their mechanism involves altering the DNA structure, which in turn suppresses the enzyme's cleavage activity. nih.gov This mode of action, where a molecule first binds to DNA and subsequently modulates enzyme function, provides a conceptual framework for how larger bis-indole scaffolds might interact with the topoisomerase-DNA complex. The ability of bis-netropsins to induce conformational changes in DNA at a distance from their primary binding site is a key finding, suggesting that bis-indole compounds could exert similar allosteric effects on topoisomerase activity. nih.gov
Protein Kinase Modulation
Protein kinases are key regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. nih.govmdpi.com The indole nucleus is a privileged scaffold in the design of kinase inhibitors, with numerous approved drugs containing this moiety. mdpi.commdpi.com The indole framework can effectively occupy the ATP-binding pocket of kinases, inhibiting their function and disrupting downstream signaling pathways. mdpi.com
The bis-indole structure is featured in several potent kinase inhibitors. For example, bisindolylmaleimide 2 is a known inhibitor of protein kinase C (PKC). nih.gov Structural studies of this inhibitor bound to the related protein kinase A (PKA) revealed that the indole moieties are crucial for binding within the ATP pocket. nih.gov This provides a clear mechanism by which bis-indole compounds can achieve kinase inhibition.
Derivatives of 3,3'-diindolylmethane have been shown to inhibit critical signaling pathways such as the Ras-mediated PI3K-Akt-mTOR pathway by reducing the expression of receptors like EGFR. nih.gov The specific derivative, this compound, with its phenolic hydroxyl group, presents a unique substitution pattern compared to the parent DIM. This substitution can influence its electronic properties, solubility, and ability to form hydrogen bonds, which are all critical for enzyme-inhibitor interactions. For instance, a hydroxyl-substituted phenyl group on a DIM derivative, known as phemindole, showed significantly greater activity than DIM against certain breast cancer cells. nih.gov
The table below summarizes the activity of selected bis-indole derivatives and related compounds against various kinases, illustrating the potential of this chemical class.
| Compound/Class | Target Kinase(s) | Observed Activity/Finding | Reference(s) |
| Bisindolylmaleimide 2 (BIM2) | Protein Kinase C (PKC), Protein Kinase A (PKA) | Binds to the ATP pocket, inducing conformational changes. | nih.gov |
| Phemindole (4-hydroxyphenyl DIM) | Not specified, acts on signaling pathways | More active than DIM against MDA-MB-231 breast cancer cells (IC50 = 10.9 µmol/L vs 72.3 µmol/L for DIM). | nih.gov |
| Azaindole Derivatives | MAP4K1, ROCK1, ROCK2, c-Met, CHK1 | The azaindole scaffold is a versatile hinge-binding motif for various kinase inhibitors. | mdpi.comnih.gov |
| Indole/Oxindole (B195798) Scaffolds | Bruton's tyrosine kinase (BTK) | The oxindole moiety of Tirabrutinib forms hydrogen bonds with hinge residues in the ATP-binding site. | mdpi.com |
| 5-azaindolocarbazoles | Check-point kinase 1 (CHK1) | Designed as cytotoxic agents and Chk1 inhibitors. | mdpi.com |
| Indolyl-pyrrolopyrimidine Derivatives | Receptor-Interacting Protein Kinase 1 (RIPK1) | Compound 22b potently inhibited RIPK1 with an IC50 of 0.011 µM. | nih.gov |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-(di(1H-Indol-3-yl)methyl)phenol
This compound is an organic compound belonging to the bis-indole family, characterized by a phenol (B47542) group attached to a carbon atom shared by two indole (B1671886) moieties. evitachem.com Its structure combines the well-known biologically active indole nucleus with a phenolic group, making it a molecule of significant interest in several scientific fields. evitachem.com The primary method for its synthesis involves the condensation reaction between indole and salicylaldehyde (B1680747), a process that can be catalyzed by various acids. evitachem.com Green chemistry approaches have been explored, utilizing substances like biowaste curd water as a catalyst to promote the reaction under mild and environmentally friendly conditions. evitachem.com
The compound is typically an orange solid with a melting point in the range of 91-93°C and is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167). evitachem.com Chemically, it is stable under standard laboratory conditions but can undergo reactions typical of its constituent parts, such as oxidation of the phenolic hydroxyl group to form quinones or electrophilic substitution on the indole rings. evitachem.com
Academically, this compound is recognized primarily as a versatile building block for creating more complex indole derivatives. evitachem.com Its structural motifs are prevalent in many natural products and pharmaceuticals. evitachem.com Consequently, it has been investigated for its potential biological activities, notably in the areas of antimicrobial and anticancer research, though detailed studies on the specific compound are limited. evitachem.com The broader family of indole derivatives, including related bis-indole and tris-indole structures, has shown potent activity against various cancer cell lines and drug-resistant bacteria like MRSA. nih.govnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 33948-97-9 | evitachem.com |
| IUPAC Name | 2-[bis(1H-indol-3-yl)methyl]phenol | evitachem.com |
| Molecular Formula | C23H18N2O | evitachem.com |
| Molecular Weight | 338.4 g/mol | evitachem.com |
| Appearance | Orange solid | evitachem.com |
| Melting Point | 91°C to 93°C | evitachem.com |
| Solubility | Soluble in ethanol and dimethyl sulfoxide | evitachem.com |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its interesting structure, there are significant knowledge gaps in the scientific literature regarding this compound.
Limited Biological Activity Data: While the compound is suggested to have potential antimicrobial and anticancer properties, comprehensive studies to quantify these activities are lacking. evitachem.com There is a scarcity of specific data, such as minimum inhibitory concentration (MIC) against a wide range of microbes or IC50 values against various cancer cell lines. Most available biological data pertains to its derivatives or structurally related compounds. nih.govnih.gov
Unexplored Chemosensor Potential: The molecular framework, containing fluorophoric indole and phenol groups, is well-suited for applications in chemosensing. However, research into its ability to act as a fluorescent or colorimetric sensor for detecting specific metal ions or anions has not been reported.
Mechanism of Action: For the potential biological activities that are suggested, the underlying mechanisms of action remain unelucidated. Understanding how this compound might interact with biological targets is crucial for any therapeutic development.
Materials Science Applications: The potential of this compound as a monomer or precursor in materials science is largely unexplored. evitachem.com Its reactive indole and phenol functional groups could be leveraged for the synthesis of novel polymers or functional materials, but this remains a hypothetical application without dedicated research.
Future Directions in Synthetic Methodology Development
The advancement of synthetic methodologies for this compound is crucial for enabling further research and potential applications.
Green Synthesis Protocols: While an initial green approach using curd water has been noted, there is significant room for developing more efficient and sustainable synthetic methods. evitachem.com Future work could focus on solvent-free reactions, such as grinding, which has been successfully used for other bis(indolyl)methanes, or employing recyclable catalysts to minimize environmental impact. rsc.org
Novel Catalytic Systems: Exploration of new catalysts beyond simple acids could lead to higher yields and milder reaction conditions. For instance, iodine-catalyzed methods have been effective for the C3-arylation of indoles and could be adapted for this synthesis. researchgate.net The goal is to find simple, efficient protocols that avoid expensive or harsh reagents. nih.gov
Asymmetric Synthesis: The central carbon atom linking the phenol and two indoles is a stereocenter. All current syntheses produce a racemic mixture. Developing an asymmetric synthesis to produce enantiomerically pure forms of the compound is a critical future direction, as different enantiomers may possess distinct biological activities and properties.
Prospects for Novel Applications in Advanced Technologies
The unique structure of this compound opens up prospects for its use in several areas of advanced technology.
Energy Storage: A highly promising application lies in the field of energy storage. A structurally related isomer, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP), has been successfully used as a cathode material in an aqueous rechargeable lithium-ion battery. researchgate.net This system demonstrated excellent cyclability and a significant discharge capacity. researchgate.net Future research should directly evaluate the electrochemical properties of this compound as an electrode material. Enhancing its performance with conductive additives like carbon nanotubes could lead to the development of sustainable and inexpensive organic batteries. researchgate.net
Advanced Materials: As a building block, the compound can be used to synthesize novel polymers and functional materials. evitachem.comchemscene.com The presence of N-H and O-H protons provides sites for polymerization or for grafting the molecule onto surfaces to create functional coatings with unique optical or biological properties.
Fluorescent Chemosensors: A significant opportunity exists in developing this compound as a chemosensor. The indole moiety is inherently fluorescent, and its photophysical properties can be modulated by binding to external analytes like metal ions or anions. Future studies should systematically screen the compound's response to a wide range of analytes to identify selective and sensitive sensing capabilities.
Table 2: Performance of a Related Isomer in an Aqueous Rechargeable Lithium-Ion Battery
| Parameter | Value | Reference |
|---|---|---|
| System Configuration | dLiDAAB | aq. Saturated Li2SO4 | b-IMP | researchgate.net |
| Cathode Material | 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP) | researchgate.net |
| Discharge Capacity | 81.99 mAh g⁻¹ | researchgate.net |
| Coulombic Efficiency | 96.95% (with CNTs-COOH additive) | researchgate.net |
| Potential Window | -0.2 V to 1.2 V | researchgate.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(di(1H-indol-3-yl)methyl)phenol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed Friedel-Crafts alkylation between indole derivatives and phenolic aldehydes. For example, a related synthesis of 2-((1H-indol-3-yl)methyl)phenol (yield: 42%) used indole and 2-(hydroxymethyl)phenol under acidic conditions, followed by purification via flash chromatography (cyclohexane/EtOAc 1:1) . Optimization strategies include:
- Catalyst Screening : Substituting traditional acids (e.g., HCl) with Lewis acids (e.g., ZnCl₂) may enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like dimerization.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for indole rings) and a phenolic -OH peak (δ ~9.9 ppm, broad) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₁₈N₂O: calcd. 346.1416) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry .
Q. What in vitro assays are suitable for initial antibacterial screening of this compound?
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) . For example:
- Gram-positive/Gram-negative Strains : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Procedure : Serial dilutions (0.5–512 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours. MIC values ≤25 µg/mL indicate potent activity .
- Controls : Include ciprofloxacin (MIC: 0.5–2 µg/mL) and DMSO solvent controls.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the antiamoebic activity of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Br at the phenolic ring) to improve membrane penetration. Compound A1 (2-Bromo-4-(di(1H-indol-3-yl)methyl)phenol) showed enhanced antiamoebic activity against Balamuthia mandrillaris .
- Assay Design : Use amoebicidal assays with viability staining (e.g., Trypan Blue) and IC₅₀ determination (e.g., 24-hour exposure at 25–50 µM).
- Mechanistic Studies : Perform ROS (reactive oxygen species) detection assays to link cytotoxicity to oxidative stress pathways .
Q. What strategies resolve discrepancies in reported MIC values across bacterial strains?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted media for P. aeruginosa.
- Data Cross-Validation : Compare with structurally analogous compounds. For example, 3,3'-diindolylmethane derivatives exhibited MICs of 6.56–500 µg/mL, suggesting substituent-dependent variability .
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability (p < 0.05 threshold).
Q. How can computational methods predict the binding modes of this compound to bacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into S. aureus dihydrofolate reductase (PDB: 3SRW). Focus on π-π stacking with Phe92 and hydrogen bonding with Thr121.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Pharmacophore Mapping : Identify critical features (e.g., indole NH for H-bond donor interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
